9-Methyl-9-(4-methylphenyl)-9H-fluorene
Description
9-Methyl-9-(4-methylphenyl)-9H-fluorene is a fluorene derivative with a methyl group and a 4-methylphenyl substituent at the central C9 position of the fluorene core. Fluorenes are polycyclic aromatic hydrocarbons (PAHs) characterized by a rigid, planar biphenyl structure fused via a five-membered ring. Substitution at the C9 position significantly alters steric, electronic, and packing properties, making such derivatives valuable in materials science and optoelectronics .
Synthesis: While direct evidence for this compound’s synthesis is absent in the provided materials, analogous 9-substituted fluorenes are typically synthesized via alkylation or Friedel-Crafts reactions. For example, organolithium reagents (e.g., n-BuLi) deprotonate fluorene at C9, enabling nucleophilic attack on electrophiles like alkyl halides or carbonyl compounds .
Properties
CAS No. |
60253-05-6 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
9-methyl-9-(4-methylphenyl)fluorene |
InChI |
InChI=1S/C21H18/c1-15-11-13-16(14-12-15)21(2)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
InChI Key |
RTBYKBQGGAYFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-(4-methylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting fluorene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the fluorene structure.
Scientific Research Applications
9-Methyl-9-(4-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-Methyl-9-(4-methylphenyl)-9H-fluorene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Steric Effects : The 4-methylphenyl group introduces steric bulk, likely reducing π-π stacking interactions, as seen in 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, where a centroid-to-centroid distance of 4.22 Å prevents stacking .
Substituent Effects on Structure and Packing
Fluorene derivatives exhibit diverse solid-state behaviors depending on substituent size and electronic nature:
- Steric Hindrance : Bulky groups (e.g., 4-methylphenyl) increase dihedral angles between substituents and the fluorene core, disrupting coplanarity and π-π stacking .
- Weak Interactions : C–H⋯X (X = N, Cl) and C–H⋯π bonds dominate packing in substituted fluorenes, as seen in imidazole-imine derivatives .
Electronic and Optical Properties
Substituents critically influence optoelectronic behavior:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
